(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid
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Overview
Description
“(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid” is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12O3/c14-12-7-6-10 (11 (12)8-13 (15)16)9-4-2-1-3-5-9/h1-5H,6-8H2, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Crystallographic Studies
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid and its derivatives have been utilized in crystallographic studies to understand the structure of organometallic compounds. For instance, the X-ray crystallographic structures of certain organogermanium compounds, which are structurally similar to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid, have been determined. These studies reveal insights into the pentacoordinated structure of these compounds (Takeuchi et al., 2003).
Pharmacological Research
In pharmacological research, compounds structurally related to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid have been explored. For example, a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase has been studied for its potential therapeutic applications (Laufer et al., 1994).
Synthesis of Plant Metabolites
The compound has been used in the synthesis of important plant metabolites. For instance, 12-Oxophytodienoic acid and compounds in its enzymic degradation cascade, significant in plant biology, have been synthesized using derivatives of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid (Crombie & Mistry, 1991).
Photolysis Research
Studies in photolysis, examining the behavior of compounds under light, have included derivatives of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid. These studies help in understanding the photochemical properties and potential applications of these compounds (Gowda & McMurry, 1979).
Antimicrobial Activities
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid derivatives have been explored for their antimicrobial properties. The synthesis and evaluation of these compounds can lead to the development of new antimicrobial agents (Demirbas et al., 2004).
Organic Synthesis
The compound is also significant in organic synthesis, where it serves as an intermediate or a reactant in various synthetic processes. For instance, its involvement in the synthesis of cyclopent-2-ene-1-carboxylic acid and (cyclopent-2-enyl)acetic acid demonstrates its utility in creating complex organic molecules (Seemann et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-10(11(12)8-13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRVPYITUYSHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284880 |
Source
|
Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid | |
CAS RN |
42882-19-9 |
Source
|
Record name | 42882-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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